molecular formula C12H13NO3 B1351459 4-[(Cyclobutylcarbonyl)amino]benzoic acid CAS No. 33582-66-0

4-[(Cyclobutylcarbonyl)amino]benzoic acid

Cat. No.: B1351459
CAS No.: 33582-66-0
M. Wt: 219.24 g/mol
InChI Key: AQMTZERUYDGUNO-UHFFFAOYSA-N
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Description

4-[(Cyclobutylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzoic acid, where the amino group is substituted with a cyclobutylcarbonyl group

Scientific Research Applications

4-[(Cyclobutylcarbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and cyclobutylamine.

    Formation of Intermediate: Benzoic acid is first converted to 4-aminobenzoic acid through nitration and subsequent reduction.

    Cyclobutylcarbonylation: The 4-aminobenzoic acid is then reacted with cyclobutylcarbonyl chloride in the presence of a base such as triethylamine to form the desired product.

The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclobutylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-[(Cyclobutylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The cyclobutylcarbonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid.

    Cyclobutylamine: Another compound with a cyclobutyl group, used in various chemical syntheses.

    Benzoic acid derivatives: A broad class of compounds with similar structural features.

Uniqueness

This compound is unique due to the presence of both the cyclobutylcarbonyl group and the benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(cyclobutanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMTZERUYDGUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401059
Record name 4-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33582-66-0
Record name 4-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Cyclobutanecarbonylamino-benzoic acid was prepared as described in Example 3 from 7.05 g (0.0514 mol) of p-aminobenzoic acid (PAB) and 6.4 g (0.054 mol) of cyclobutanecarboxylic acid chloride.
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7.05 g
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6.4 g
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